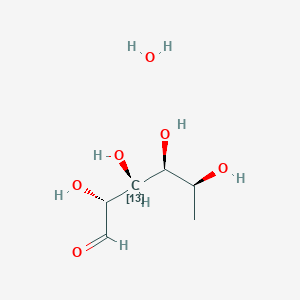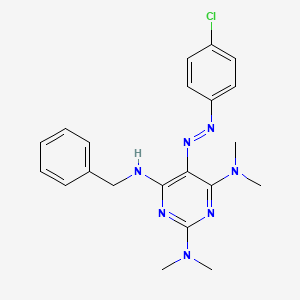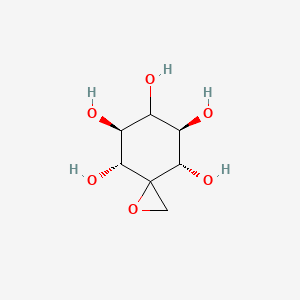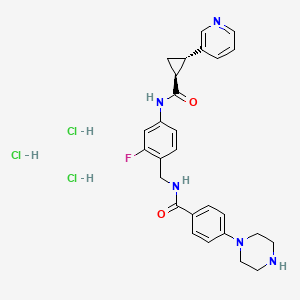
Rhamnose-13C-2 (monohydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhamnose-13C-2 (monohydrate) is a stable isotope-labeled compound of rhamnose monohydrate. Rhamnose is a naturally occurring monosaccharide found in plants and bacteria. The 13C labeling makes it particularly useful in various scientific research applications, especially in tracing and quantification studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rhamnose-13C-2 (monohydrate) involves the incorporation of the 13C isotope into the rhamnose molecule. This can be achieved through various synthetic routes, including chemical synthesis and biosynthesis. The chemical synthesis typically involves the use of 13C-labeled precursors and specific reaction conditions to ensure the incorporation of the isotope at the desired position .
Industrial Production Methods
Industrial production of Rhamnose-13C-2 (monohydrate) often involves the use of advanced biotechnological methods. These methods include the fermentation of genetically modified microorganisms that can incorporate the 13C isotope into rhamnose during their metabolic processes. The resulting product is then purified to obtain the monohydrate form .
Chemical Reactions Analysis
Types of Reactions
Rhamnose-13C-2 (monohydrate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its application in different scientific studies .
Common Reagents and Conditions
Common reagents used in the reactions of Rhamnose-13C-2 (monohydrate) include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired outcome, such as temperature, pH, and solvent used .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of Rhamnose-13C-2 (monohydrate) can lead to the formation of rhamnonic acid, while reduction can yield rhamnitol .
Scientific Research Applications
Rhamnose-13C-2 (monohydrate) has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of rhamnose metabolism.
Biology: Employed in the study of bacterial cell wall components and their biosynthesis.
Medicine: Utilized in cancer immunotherapy research as a component of rhamnose-conjugated immunogens.
Industry: Applied in the production of bio-based materials and as a marker for intestinal absorption studies.
Mechanism of Action
The mechanism of action of Rhamnose-13C-2 (monohydrate) involves its incorporation into biological systems where it can be traced using various analytical techniques. The 13C label allows for precise quantification and tracking of the compound in metabolic studies. In cancer immunotherapy, rhamnose-conjugated immunogens target specific cancer cells, enhancing the immune response against tumors .
Comparison with Similar Compounds
Similar Compounds
Rhamnose monohydrate: The non-labeled form of rhamnose, commonly found in plants and bacteria.
Deoxythymidinediphosphate-L-rhamnose (dTDP-Rha): A rhamnose donor involved in the biosynthesis of rhamnose-containing compounds.
Uridine diphosphate-rhamnose (UDP-Rha): Another rhamnose donor used in glycosylation reactions.
Uniqueness
Rhamnose-13C-2 (monohydrate) is unique due to its 13C labeling, which makes it particularly valuable for tracing and quantification studies. This labeling allows researchers to track the compound’s metabolic pathways and interactions with high precision, providing insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C6H14O6 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy(313C)hexanal;hydrate |
InChI |
InChI=1S/C6H12O5.H2O/c1-3(8)5(10)6(11)4(9)2-7;/h2-6,8-11H,1H3;1H2/t3-,4-,5-,6-;/m0./s1/i6+1; |
InChI Key |
CBDCDOTZPYZPRO-SKWSBVGESA-N |
Isomeric SMILES |
C[C@@H]([C@@H]([13C@H]([C@H](C=O)O)O)O)O.O |
Canonical SMILES |
CC(C(C(C(C=O)O)O)O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(9aS)-N-[(4-bromophenyl)methyl]-6-[(2S)-butan-2-yl]-8-[(4-methoxynaphthalen-1-yl)methyl]-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12397880.png)

![4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12397887.png)

![N-[1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12397904.png)


![5,6-Dimethyl-4-(2-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B12397916.png)




